Triglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

58.5 mg/mL at 25 °C

Synonyms

Canonical SMILES

Infrared Detection

TGS boasts unique pyroelectric properties, meaning it generates a voltage proportional to the rate of change in temperature it experiences. This characteristic makes it exceptionally well-suited for detecting infrared radiation, a form of electromagnetic radiation with longer wavelengths than visible light.

When infrared radiation strikes a TGS crystal, it is absorbed and converted into heat. This heat causes a slight change in the crystal's temperature, leading to a corresponding change in its voltage output. This voltage change can then be measured and analyzed to obtain information about the intensity and the specific wavelengths of the incident infrared radiation.

Deuterated triglycine sulfate (DTGS), a form of TGS with improved sensitivity, is widely employed as the main component in infrared detectors []. These detectors find extensive use in various scientific research applications, including:

- Material characterization: Identifying the chemical composition and functional groups present in materials by analyzing their infrared absorption spectra [].

- Environmental monitoring: Detecting and measuring various pollutants, such as greenhouse gases and volatile organic compounds, in the atmosphere [].

- Biomedical research: Studying the structure and function of biological molecules, such as proteins and lipids, using infrared spectroscopy techniques [].

Crystal Engineering and Materials Science

Beyond infrared detection, TGS crystals exhibit interesting ferroelectric properties. This means they possess a spontaneous electric polarization that can be reversed by applying an external electric field.

Research in crystal engineering and materials science explores the potential of TGS and related compounds for various applications, such as:

- Development of new sensors: Utilizing the TGS crystal's ability to convert temperature changes into voltage signals for various sensing applications [].

- Piezoelectric materials: Investigating the potential of TGS for generating electricity when subjected to mechanical stress, similar to piezoelectric materials [].

- Non-linear optics: Exploring the possibility of using TGS crystals in non-linear optical applications, where light interacts with the material to produce new frequencies [].

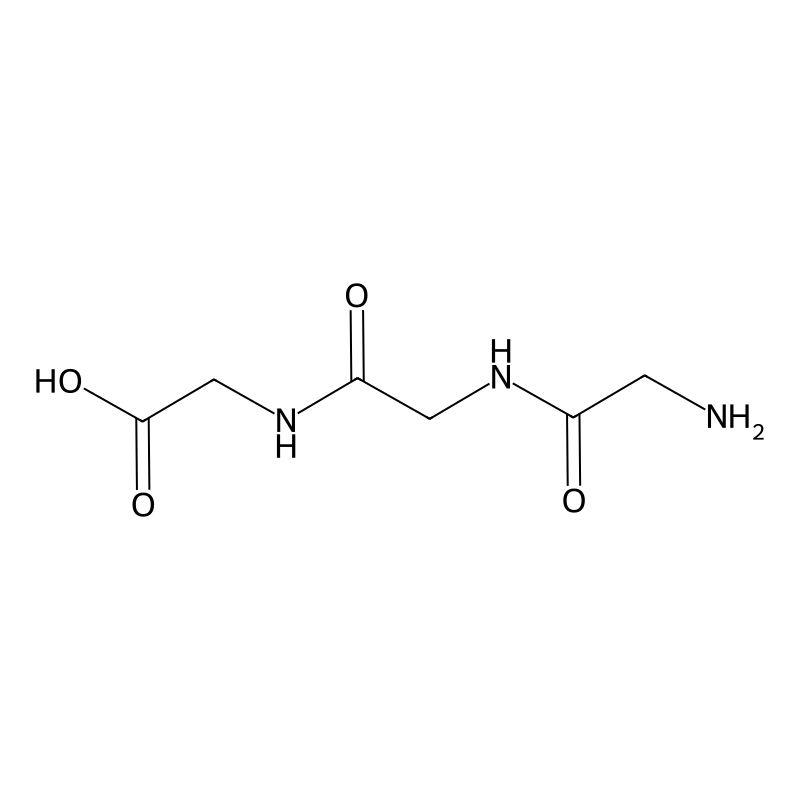

Triglycine is a tripeptide composed of three glycine amino acids linked by peptide bonds, represented chemically as Gly-Gly-Gly. It is a simple and fundamental peptide that serves as a model compound in various biochemical studies due to its straightforward structure and properties. Triglycine is notable for its role in biological systems, particularly in the context of protein synthesis and cellular signaling.

Biological Role

Triglycine has been shown to act as a neurotransmitter in the central nervous system, potentially playing a role in synaptic transmission and neuronal function []. Research also suggests antioxidant properties, possibly contributing to protection against cellular damage []. The specific mechanisms underlying these actions are still under investigation.

Interaction with Other Compounds

Triglycine can interact with various biomolecules through hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions are crucial for its potential roles in biological systems [].

- Hydrolysis: In the presence of water and under acidic or basic conditions, triglycine can undergo hydrolysis, breaking down into individual glycine molecules.

- Formation of Amadori Compounds: Triglycine exhibits different reactivities compared to glycine and diglycine in the formation and degradation of Amadori compounds, which are intermediates in the Maillard reaction .

- Peptide Bond Formation: Triglycine can react with other amino acids or peptides to form longer polypeptides through peptide bond formation, a key reaction in protein synthesis .

Triglycine has been studied for its biological activities:

- Neuroprotective Effects: Research suggests that triglycine may have neuroprotective properties, possibly influencing neuronal signaling pathways.

- Role in Cellular Processes: As a simple peptide, triglycine can interact with various cellular receptors and enzymes, contributing to signaling processes within cells.

- Antimicrobial Properties: Some studies indicate that triglycine may exhibit antimicrobial activity, making it a candidate for further investigation in therapeutic applications.

Triglycine can be synthesized through various methods:

- Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support, followed by deprotection to yield triglycine.

- Liquid-Phase Synthesis: Triglycine can also be synthesized in solution by condensing glycine under acidic or basic conditions, often requiring careful control of temperature and pH to maximize yield .

- Hydrothermal Conditions: Recent studies have explored the synthesis of triglycine under hydrothermal conditions, which may enhance the efficiency of peptide bond formation .

Triglycine has several applications across different fields:

- Biochemical Research: It serves as a model compound for studying peptide chemistry and protein folding.

- Pharmaceuticals: Due to its biological activities, triglycine may be explored for potential therapeutic uses, particularly in neuroprotection and antimicrobial treatments.

- Food Chemistry: Its role in the Maillard reaction makes it relevant in food science, particularly concerning flavor development and food preservation.

Studies on triglycine interactions reveal its potential effects on various biological systems:

- Cellular Uptake Studies: Research indicates that triglycine can be effectively taken up by cells, which may enhance its bioavailability as a therapeutic agent .

- Reactivity with Reactive Oxygen Species: Triglycine's reactivity with reactive oxygen species suggests potential roles in antioxidant defense mechanisms within cells.

Triglycine is closely related to other peptides formed from glycine. Here are some similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycine | H2N-CH2-COOH | The simplest amino acid; serves as the building block for peptides. |

| Diglycine | Gly-Gly | A dipeptide that retains some properties of glycine but has different reactivity. |

| Tetrapeptide | Gly-Gly-Gly-X | Contains an additional amino acid; shows varied biological activities depending on X. |

| Glycylglycylglycylglycyl | (Gly)4 | A tetrapeptide that may exhibit unique solubility and interaction properties. |

Triglycine's uniqueness lies in its simplicity as a tripeptide while still participating actively in biochemical processes. Its structural homogeneity allows for consistent study results across various experiments focusing on peptide behavior.

Physical Description

XLogP3

LogP

-2.68

Melting Point

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard